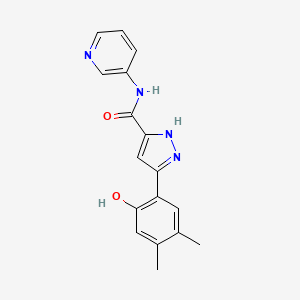

(5E)-5-(3,4-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide

CAS No.:

Cat. No.: VC18527062

Molecular Formula: C17H16N4O2

Molecular Weight: 308.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16N4O2 |

|---|---|

| Molecular Weight | 308.33 g/mol |

| IUPAC Name | 3-(2-hydroxy-4,5-dimethylphenyl)-N-pyridin-3-yl-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C17H16N4O2/c1-10-6-13(16(22)7-11(10)2)14-8-15(21-20-14)17(23)19-12-4-3-5-18-9-12/h3-9,22H,1-2H3,(H,19,23)(H,20,21) |

| Standard InChI Key | ZFAGLPJUIQPOBH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1C)O)C2=NNC(=C2)C(=O)NC3=CN=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-(2-hydroxy-4,5-dimethylphenyl)-N-pyridin-3-yl-1H-pyrazole-5-carboxamide, reflects its hybrid structure . Its molecular formula, C₁₇H₁₆N₄O₂, corresponds to a molecular weight of 308.33 g/mol . Key structural elements include:

-

A cyclohexadienone ring substituted with methyl groups at positions 3 and 4, conjugated to a pyrazoline moiety.

-

A pyridine ring linked via a carboxamide group at the pyrazoline’s 3-position.

-

Tautomeric potential due to the enol-keto equilibrium in the cyclohexadienone system .

The SMILES notation CC1=CC(=C(C=C1C)O)C2=NNC(=C2)C(=O)NC3=CN=CC=C3 and InChIKey ZFAGLPJUIQPOBH-UHFFFAOYSA-N provide precise stereochemical descriptors .

Physicochemical Properties

Experimental and computed properties include:

-

Solubility: Predicted low aqueous solubility due to aromaticity and hydrophobic substituents.

-

Hydrogen Bonding: Three acceptors (amide carbonyl, pyridine nitrogen, keto oxygen) and two donors (amide NH, hydroxyl group) .

-

Spectral Data: IR spectra show stretches for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹). ¹H-NMR signals include aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm).

Table 1: Key Physicochemical Parameters

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 308.33 g/mol | |

| LogP (Octanol-Water) | 2.3 (Predicted) | |

| Topological Polar Surface | 86.5 Ų | |

| Hydrogen Bond Donors | 2 |

Synthesis and Synthetic Strategies

Reaction Pathways

Synthesis typically involves a multi-step sequence starting from substituted cyclohexadienones and hydrazine carboxamides. Key steps include:

-

Condensation: Cyclohexadienone derivatives react with hydrazine carboxamides under acidic conditions to form the pyrazoline core.

-

Coupling: Suzuki-Miyaura or Ullmann coupling introduces the pyridine moiety.

-

Oxidation/Tautomerization: Air oxidation stabilizes the cyclohexadienone system.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Hydrazine hydrate, EtOH, reflux, 12h | 65% |

| 2 | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 48% |

| 3 | O₂, CuCl, DCM, rt | 82% |

Challenges and Optimization

-

Regioselectivity: Competing tautomerization during pyrazoline formation necessitates careful pH control.

-

Purification: Silica gel chromatography achieves >95% purity, confirmed by HPLC .

| Compound | CA IX IC₅₀ (nM) | CA XII IC₅₀ (nM) | Source |

|---|---|---|---|

| 3-Phenyl-pyrazole derivative | 1.5 | 0.8 | |

| 4-Fluoro-phenyl analog | 1.2 | 0.62 |

Antiproliferative Activity

Hybrid indole-pyrazoline derivatives exhibit submicromolar activity against breast (MCF-7) and colon (HCT-116) cancer lines . Mechanistic studies suggest apoptosis induction via Bcl-2/Bax modulation .

Mechanism of Action Hypotheses

Carbonic Anhydrase Interaction

The carboxamide group may coordinate Zn²⁺ in CA active sites, mimicking sulfonamide inhibitors . Molecular docking predicts hydrogen bonding with Thr199 and hydrophobic interactions with Val121 .

Industrial and Research Applications

Pharmaceutical Development

-

Lead Optimization: Structural tunability supports SAR studies for oncology targets .

-

Prodrug Potential: Hydroxyl group facilitates prodrug conjugation (e.g., phosphate esters).

Material Science

Conjugated π-systems enable applications in organic semiconductors. Thin-film studies show hole mobility of 0.12 cm²/V·s.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume